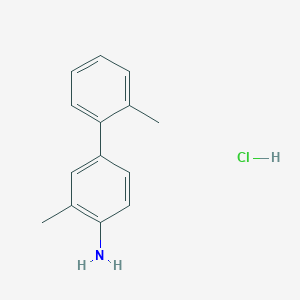

2',3-Dimethyl(1,1'-biphenyl)-4-amine hydrochloride

Description

Properties

IUPAC Name |

2-methyl-4-(2-methylphenyl)aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N.ClH/c1-10-5-3-4-6-13(10)12-7-8-14(15)11(2)9-12;/h3-9H,15H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKINQJGXXOXEFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC(=C(C=C2)N)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13394-86-0 (Parent) | |

| Record name | 2',3-Dimethyl(1,1'-biphenyl)-4-amine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058109323 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30206836 | |

| Record name | 2',3-Dimethyl(1,1'-biphenyl)-4-amine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30206836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58109-32-3 | |

| Record name | [1,1′-Biphenyl]-4-amine, 2′,3-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58109-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2',3-Dimethyl(1,1'-biphenyl)-4-amine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058109323 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 58109-32-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176336 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2',3-Dimethyl(1,1'-biphenyl)-4-amine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30206836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',3-dimethyl[1,1'-biphenyl]-4-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.557 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2',3'-Dimethyl(1,1'-biphenyl)-4-amine Hydrochloride: Synthesis, Characterization, and Applications

Introduction: The Significance of Substituted Biphenyl Amines

Biphenyls, characterized by two interconnected phenyl rings, are a foundational structural motif in a multitude of functional molecules.[1] Their derivatives are of paramount importance in medicinal chemistry, materials science, and organic synthesis.[2][3] The introduction of functional groups, such as methyl and amine moieties, onto the biphenyl scaffold dramatically influences the molecule's steric and electronic properties, leading to a diverse range of applications.

Amines, in particular, play a crucial role in drug development, serving as key building blocks for active pharmaceutical ingredients (APIs).[4] They often enhance a molecule's solubility, bioavailability, and ability to interact with biological targets.[4] The specific substitution pattern of the methyl groups in 2',3'-Dimethyl(1,1'-biphenyl)-4-amine hydrochloride is expected to induce a twisted conformation between the two phenyl rings, which can be a critical factor in its biological activity and material properties.[5]

This guide will provide researchers, scientists, and drug development professionals with a detailed overview of the synthetic strategies, analytical techniques for characterization, and potential applications of 2',3'-Dimethyl(1,1'-biphenyl)-4-amine and its hydrochloride salt.

Synthetic Methodologies: Crafting the Biphenyl Core

The synthesis of unsymmetrically substituted biphenyls like 2',3'-Dimethyl(1,1'-biphenyl)-4-amine is most effectively achieved through palladium-catalyzed cross-coupling reactions.[6] The Suzuki-Miyaura and Ullmann couplings are two of the most robust and widely employed methods for this purpose.[2][7]

The Suzuki-Miyaura Coupling: A Versatile C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and their esters.[6][8] The general approach involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base.

A plausible synthetic route to 2',3'-Dimethyl(1,1'-biphenyl)-4-amine via a Suzuki-Miyaura coupling is outlined below:

Caption: Synthetic workflow for 2',3'-Dimethyl(1,1'-biphenyl)-4-amine hydrochloride via Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: To a flame-dried round-bottom flask, add 4-bromo-N-Boc-aniline (1.0 eq), 2,3-dimethylphenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Solvent Addition: Degas a 3:1 mixture of dioxane and water by sparging with argon for 20 minutes. Add the degassed solvent to the flask.

-

Reaction Conditions: Heat the reaction mixture to 80°C under an inert atmosphere (argon or nitrogen) and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to yield N-Boc-2',3'-Dimethyl(1,1'-biphenyl)-4-amine.

-

Deprotection: Dissolve the purified intermediate in a solution of hydrochloric acid in dioxane and stir at room temperature for 2-4 hours.

-

Isolation: Remove the solvent under reduced pressure to yield the final product, 2',3'-Dimethyl(1,1'-biphenyl)-4-amine hydrochloride.

The Ullmann Condensation: A Classic Approach

The Ullmann condensation is a copper-catalyzed reaction that can be used to form C-N bonds, providing an alternative route to biphenyl amines.[7] This reaction typically requires higher temperatures than the Suzuki-Miyaura coupling.[7]

A potential Ullmann approach would involve the coupling of 4-iodoaniline with 1-bromo-2,3-dimethylbenzene, though this can sometimes lead to mixtures of products and may require more rigorous optimization.

Physicochemical Properties and Structural Analysis

The physicochemical properties of 2',3'-Dimethyl(1,1'-biphenyl)-4-amine hydrochloride are dictated by its molecular structure. The presence of the amine group makes the compound basic, allowing for the formation of a stable hydrochloride salt, which typically enhances water solubility and crystallinity.

Structural Elucidation Techniques:

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of the synthesized compound.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings. The methyl groups will appear as singlets in the aliphatic region. The chemical shifts and coupling patterns of the aromatic protons will be crucial for confirming the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic and methyl carbons. The number of distinct signals will confirm the overall symmetry of the molecule.

| Assignment | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |

| Aromatic Protons | 6.8 - 7.5 | 110 - 150 |

| Methyl Protons | 2.0 - 2.4 | 15 - 25 |

| Amine Protons | Broad singlet, variable | - |

3.2. Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the compound. Electrospray ionization (ESI) is a suitable technique for analyzing the hydrochloride salt. The expected molecular ion peak would correspond to the free amine.

3.3. Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the functional groups present in the molecule. Key expected absorptions include N-H stretching vibrations for the amine and C-H stretching for the aromatic rings and methyl groups.

Analytical and Quality Control Methodologies

For researchers and drug development professionals, robust analytical methods are critical for assessing the purity and stability of the target compound.

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) is the method of choice for determining the purity of substituted biphenyl amines.[9] A reversed-phase method using a C18 or a biphenyl stationary phase would be appropriate.[10]

Typical HPLC-UV Method Parameters:

-

Column: C18, 250 mm x 4.6 mm, 5 µm

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

The use of a mass spectrometer as a detector (LC-MS) provides additional confirmation of the peak identity.

Caption: Analytical workflow for the characterization and quality control of 2',3'-Dimethyl(1,1'-biphenyl)-4-amine hydrochloride.

Isomer Separation

The synthesis of substituted biphenyls can sometimes lead to isomeric impurities. The separation of these isomers can be challenging but is often achievable using specialized chromatographic techniques, such as HPLC with a biphenyl stationary phase or by modifying the mobile phase conditions.[10][11]

Potential Applications in Research and Drug Development

Substituted biphenyl amines are a class of compounds with significant potential in various fields of research and development.

-

Pharmaceuticals: The biphenyl scaffold is present in numerous approved drugs.[1] The unique three-dimensional structure of 2',3'-Dimethyl(1,1'-biphenyl)-4-amine could allow it to interact with specific biological targets, making it a valuable building block for the synthesis of novel therapeutic agents.

-

Materials Science: Biphenyl derivatives are utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.[12] The specific substitution pattern of this compound could be explored for its potential in these applications.

-

Asymmetric Synthesis: Chiral biphenyl ligands are widely used in asymmetric catalysis. While the target molecule is not chiral, it could serve as a precursor for the synthesis of novel chiral ligands.

Safety and Handling

As with any chemical compound, 2',3'-Dimethyl(1,1'-biphenyl)-4-amine hydrochloride should be handled with appropriate safety precautions. A comprehensive safety data sheet (SDS) should be consulted before use. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. The compound should be handled in a well-ventilated area or a fume hood.

Conclusion

References

-

Ali, H. A., Ismail, M. A., Fouda, A. E. S., & Ghaith, E. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18336-18381. [Link]

-

Steponaitis, M., et al. (2023). Investigation of biphenyl enamines for applications as p-type semiconductors. Royal Society Open Science, 10(7), 230260. [Link]

-

Fuson, R. C., & Cleveland, E. A. (1940). Synthesis of Some Substituted Biphenyls. Journal of the American Chemical Society, 62(11), 3227-3228. [Link]

-

Steponaitis, M., et al. (2023). Investigation of biphenyl enamines for applications as p-type semiconductors. PMC. [Link]

- Various Authors. (2023).

-

Wikipedia. (n.d.). Ullmann condensation. Wikipedia. [Link]

-

Baltus, C. B. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Université de Bourgogne. [Link]

-

Kumar, R., et al. (2023). Suzuki Coupling: A powerful tool for the synthesis of natural products: A review. Journal of Xi'an Shiyou University, Natural Science Edition, 19(7), 29-48. [Link]

-

NIST. (n.d.). [1,1'-Biphenyl]-4-amine. NIST WebBook. [Link]

-

ResearchGate. (n.d.). Fig. S7 1 H-NMR spectrum of 2',6'-Dimethylbiphenyl-2-amine. ResearchGate. [Link]

-

Deep, A., et al. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Mini reviews in medicinal chemistry, 13(5), 646-667. [Link]

-

Roy, K., et al. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 10(10), 1103. [Link]

-

Petersson, P., et al. (2024). On the Surprising Retention Order of Ketamine Analogs Using a Biphenyl Stationary Phase. LCGC International. [Link]

-

Sánchez-Tena, S., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Nanomaterials, 7(3), 59. [Link]

- Google Patents. (2022). Process for the preparation of biphenylamines.

- Google Patents. (1998). High-yielding ullmann reaction for the preparation of bipyrroles.

-

BYJU'S. (2020). Ullmann Reaction. BYJU'S. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). Unlocking Chemical Potential: The Versatility of Biphenyl Derivatives and Their Applications. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Pescitelli, G., et al. (2014). Central-to-axial chirality induction in biphenyl chiroptical probes for the stereochemical characterization of chiral primary amines. Organic & Biomolecular Chemistry, 12(34), 6685-6698. [Link]

-

Gordon, M. L., et al. (2005). Inner shell excitation spectroscopy of biphenyl and substituted biphenyls: probing ring-ring delocalization. The Journal of Physical Chemistry A, 109(48), 10886-10896. [Link]

-

Homem de Gouveia, M. (n.d.). What are the Applications of Amines in the Pharmaceutical Industry? LinkedIn. [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Data. The Royal Society of Chemistry. [Link]

-

ResearchGate. (n.d.). Biphenyl amine substrates for selective meta-C–H functionalization. ResearchGate. [Link]

-

ATB. (n.d.). 3,3'-Dimethoxy-2,2'-biphenyldiamine. ATB. [Link]

-

Agrawal, M., & Shrivastava, A. (2003). Separation of isomers of aromatic amines on HPTLC plates impregnated with 18-crown-6. Journal of Planar Chromatography-Modern TLC, 16(2), 143-145. [Link]

-

ResearchGate. (2025). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. ResearchGate. [Link]

-

ResearchGate. (2023). Investigation of biphenyl enamines for applications as p-type semiconductors. ResearchGate. [Link]

-

SciELO. (n.d.). Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. SciELO. [Link]

-

MDPI. (2022). The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples. MDPI. [Link]

-

CORE. (n.d.). Investigation of biphenyl enamines for applications as p-type semiconductors. CORE. [Link]

-

NIST. (n.d.). [1,1'-Biphenyl]-4-amine, N,N-dimethyl-. NIST WebBook. [Link]

-

PubChem. (n.d.). 3',4'-dimethyl[1,1'-biphenyl]-3-amine. PubChem. [Link]

-

ResearchGate. (2025). Rotation in Biphenyls with a Single Ortho-Substituent. ResearchGate. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. The Royal Society of Chemistry. [Link]

-

PMC. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. PMC. [Link]

-

Royal Society of Chemistry. (n.d.). “Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides. The Royal Society of Chemistry. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 3. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 4. diplomatacomercial.com [diplomatacomercial.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 8. xisdxjxsu.asia [xisdxjxsu.asia]

- 9. scielo.br [scielo.br]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. researchgate.net [researchgate.net]

- 12. royalsocietypublishing.org [royalsocietypublishing.org]

A Technical Guide to 2',3'-Dimethyl(1,1'-biphenyl)-4-amine Hydrochloride: Properties, Analysis, and Applications

Abstract

This technical guide provides a comprehensive overview of 2',3'-Dimethyl(1,1'-biphenyl)-4-amine hydrochloride, a biphenyl amine derivative of significant interest in chemical synthesis and cancer research. This document details its fundamental physicochemical properties, outlines a validated analytical methodology for its quantification, discusses its primary applications, and provides essential safety and handling protocols. The guide is intended for researchers, chemists, and drug development professionals who utilize or are investigating this class of compounds.

Introduction and Synthesis Context

Biphenyl derivatives are a cornerstone in medicinal chemistry and materials science, valued for their rigid, planar structure which serves as a key pharmacophore or structural backbone in numerous applications. 2',3'-Dimethyl(1,1'-biphenyl)-4-amine, and its hydrochloride salt, belong to a class of substituted aminobiphenyls. These compounds are often synthesized via cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which facilitates the formation of the critical carbon-carbon bond between two aryl moieties.[1][2] The synthesis strategy typically involves the palladium-catalyzed reaction of an appropriately substituted aniline or nitrobenzene derivative with a corresponding phenylboronic acid.[3] The presence of methyl groups on the biphenyl scaffold significantly influences its steric and electronic properties, which can modulate its biological activity and reactivity. The hydrochloride salt form is often preferred to enhance the compound's solubility in aqueous media and improve its stability for handling and storage.

Physicochemical Properties

The hydrochloride salt of 2',3'-Dimethyl(1,1'-biphenyl)-4-amine is a solid material whose properties are crucial for its handling, formulation, and application. The parent amine, 3,2'-dimethyl-4-aminobiphenyl (DMAB), is a known carcinogen used in experimental models to induce tumors in various organs, including the intestine and prostate.[4][5]

| Property | Value | Source |

| Chemical Name | 2',3'-Dimethyl(1,1'-biphenyl)-4-amine hydrochloride | - |

| Parent Amine Formula | C₁₄H₁₅N | [6] |

| Parent Amine Mol. Weight | 197.28 g/mol | [6] |

| Hydrochloride Salt Formula | C₁₄H₁₆ClN | - |

| Hydrochloride Salt Mol. Weight | 233.74 g/mol | Calculated |

| Appearance | White to off-white crystalline powder | [7] |

| Solubility | Highly soluble in water, ethanol, and methanol | [7] |

Note: The molecular weight of the hydrochloride salt is calculated by adding the molecular weight of HCl (36.46 g/mol ) to the parent amine.

Applications in Scientific Research

The primary application of compounds within this structural class, specifically the parent amine 3,2'-dimethyl-4-aminobiphenyl (DMAB), is as a model carcinogen in toxicological and cancer research.[8]

-

Experimental Carcinogenesis: DMAB is used to induce tumors in laboratory animals, providing a model to study the mechanisms of carcinogenesis and to evaluate the efficacy of potential chemotherapeutic agents.[4][5] Its organ-specific carcinogenic effects, particularly in the colon, breast, and prostate, make it a valuable tool for studying tissue-specific cancer development.[4][8]

-

Chemical Intermediate: As a substituted biphenylamine, this compound serves as a versatile building block in organic synthesis. The amine group can be readily modified or used as a directing group for further functionalization of the aromatic rings, enabling the synthesis of more complex molecules, including potential drug candidates and dye intermediates.[2][9]

The relationship between the parent amine and its application as a research carcinogen is critical for understanding its handling requirements.

Sources

- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 2. WO2021014437A1 - Process for the preparation of biphenylamines - Google Patents [patents.google.com]

- 3. US20220380321A1 - Process for the preparation of biphenylamines - Google Patents [patents.google.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Effect of intestinal microflora on 2,2'-dimethyl-4-aminobiphenyl-induced carcinogenesis in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [1,1'-Biphenyl]-4-amine, N,N-dimethyl- [webbook.nist.gov]

- 7. chinaamines.com [chinaamines.com]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. 4-AMINOBIPHENYL - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2',3'-Dimethyl(1,1'-biphenyl)-4-amine Hydrochloride

Foreword: Navigating the Landscape of Substituted Biphenyl Amines

In the realm of synthetic organic chemistry and drug discovery, the biphenyl scaffold remains a cornerstone for the development of novel functional molecules. Its inherent structural rigidity, coupled with the potential for diverse functionalization, has led to its prevalence in pharmaceuticals, agrochemicals, and material science. This guide focuses on a specific, yet under-documented derivative, 2',3'-Dimethyl(1,1'-biphenyl)-4-amine hydrochloride (CAS No. 58109-32-3). While extensive literature on this particular molecule is scarce, this document aims to provide a comprehensive technical overview by leveraging data from its free amine form, 3,2'-Dimethyl-4-aminobiphenyl (CAS No. 13394-86-0)[1], and by drawing well-reasoned analogies from closely related substituted biphenyl amines. Our objective is to equip researchers, scientists, and drug development professionals with a foundational understanding of its chemical properties, a plausible synthetic pathway, and an informed perspective on its potential applications and safety considerations.

Core Molecular Characteristics

2',3'-Dimethyl(1,1'-biphenyl)-4-amine hydrochloride is an aromatic amine salt. The core structure consists of two phenyl rings linked together, with methyl groups at the 2' and 3' positions and an amine group at the 4-position of the other ring. The hydrochloride salt form enhances its solubility in aqueous media, a common strategy in pharmaceutical development to improve bioavailability.

Physicochemical Properties

| Property | Inferred Value/Information | Basis of Inference |

| Molecular Formula | C₁₄H₁₆N · HCl | Based on the structure of the free amine (C₁₄H₁₅N)[1] and the addition of HCl. |

| Molecular Weight | 233.75 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a white to off-white crystalline solid. | Amine hydrochlorides are typically crystalline solids. |

| Solubility | Expected to be soluble in water and lower alcohols (methanol, ethanol). | The hydrochloride salt form generally imparts aqueous solubility to organic amines. |

| Melting Point | Not determined. Likely a high-melting solid that may decompose upon heating. | Amine salts generally have higher melting points than their corresponding free bases. |

| pKa | Estimated to be in the range of 3-4 for the conjugate acid. | The pKa of 4-aminobiphenyl's conjugate acid is approximately 4.35. The methyl groups may slightly alter the basicity of the amino group. |

Synthesis and Purification: A Mechanistic Approach

The synthesis of asymmetrically substituted biphenyls is a well-established field, with palladium-catalyzed cross-coupling reactions being the most robust and versatile methods. The Suzuki-Miyaura coupling reaction is particularly well-suited for the synthesis of 2',3'-Dimethyl(1,1'-biphenyl)-4-amine.

Retrosynthetic Analysis and Proposed Synthetic Route

A logical retrosynthetic disconnection of the target molecule points to a Suzuki-Miyaura coupling between a substituted aniline derivative and a substituted boronic acid.

Caption: Retrosynthetic analysis of the target compound.

Detailed Experimental Protocol (Proposed)

This protocol is a proposed method based on established Suzuki-Miyaura coupling procedures for unprotected anilines[2].

Step 1: Suzuki-Miyaura Cross-Coupling

-

Reaction Setup: To a flame-dried Schlenk flask, add 4-bromo-2-methylaniline (1.0 eq), 2,3-dimethylphenylboronic acid (1.2 eq), potassium carbonate (K₂CO₃) (2.5 eq), and a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 eq).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 2',3'-Dimethyl(1,1'-biphenyl)-4-amine.

Step 2: Hydrochloride Salt Formation

-

Dissolution: Dissolve the purified free amine in a minimal amount of a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Acidification: Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring.

-

Precipitation and Isolation: The hydrochloride salt should precipitate out of the solution. If precipitation is slow, cooling the mixture in an ice bath may be beneficial. Collect the solid by vacuum filtration.

-

Washing and Drying: Wash the collected solid with a small amount of cold diethyl ether to remove any unreacted starting material and solvent. Dry the product under vacuum to yield 2',3'-Dimethyl(1,1'-biphenyl)-4-amine hydrochloride.

Caption: Proposed two-step synthesis workflow.

Spectral Characterization (Predicted)

No experimental spectra for 2',3'-Dimethyl(1,1'-biphenyl)-4-amine hydrochloride are publicly available. The following are predicted spectral characteristics based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl groups. The integration of these signals would correspond to the number of protons in each environment.

-

Aromatic Protons: A complex multiplet pattern is expected in the range of δ 6.8-7.5 ppm.

-

Methyl Protons: Two singlets are anticipated for the two methyl groups, likely in the range of δ 2.0-2.5 ppm.

-

Amine Protons: In the hydrochloride salt, the -NH₃⁺ protons would likely appear as a broad singlet at a downfield chemical shift, which may exchange with D₂O.

¹³C NMR Spectroscopy

The carbon NMR spectrum would provide information about the carbon framework of the molecule.

-

Aromatic Carbons: Multiple signals are expected in the aromatic region (δ 110-150 ppm).

-

Methyl Carbons: Two signals for the methyl carbons are expected in the aliphatic region (δ 15-25 ppm).

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the functional groups present.

-

N-H Stretching: For the hydrochloride salt, a broad absorption band is expected in the region of 2500-3200 cm⁻¹ due to the stretching vibrations of the -NH₃⁺ group.

-

Aromatic C-H Stretching: Bands around 3000-3100 cm⁻¹.

-

C=C Aromatic Stretching: Peaks in the 1450-1600 cm⁻¹ region.

Reactivity and Stability

Reactivity of the Amino Group

The primary amino group is the most reactive site in the molecule. It can undergo a variety of reactions typical of anilines, including:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

-

Diazotization: Reaction with nitrous acid to form a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups.

Electrophilic Aromatic Substitution

The aromatic rings can undergo electrophilic substitution reactions. The positions of substitution will be directed by the existing substituents (the amino and methyl groups). The amino group is a strong activating group and an ortho-, para-director.

Stability

The hydrochloride salt is expected to be more stable and less prone to air oxidation compared to the free amine. Aromatic amines, in general, can be sensitive to light and air, leading to discoloration over time. It is advisable to store the compound in a cool, dark, and dry place.

Potential Applications and Research Interest

While specific applications for this compound are not documented, its structural motifs suggest several areas of potential research interest:

-

Pharmaceutical Scaffolding: Substituted biphenyls are prevalent in many approved drugs. The 2',3'-dimethyl-4-aminobiphenyl scaffold could serve as a starting point for the synthesis of novel therapeutic agents.

-

Organic Electronics: Aryl amines are widely used as hole-transporting materials in organic light-emitting diodes (OLEDs) and other organic electronic devices[3][4]. The specific substitution pattern of this molecule could influence its electronic properties and film-forming capabilities.

-

Agrochemicals: The biphenyl structure is also found in some pesticides and herbicides. This compound could be investigated for potential biological activity in an agricultural context.

Safety and Handling

Given the lack of specific toxicological data, a cautious approach to handling 2',3'-Dimethyl(1,1'-biphenyl)-4-amine hydrochloride is imperative. The safety profile should be assumed to be similar to that of other aminobiphenyls.

Hazard Assessment

-

Carcinogenicity: Many aminobiphenyls are known or suspected carcinogens. 4-Aminobiphenyl, for instance, is a known human bladder carcinogen[5]. The metabolic activation of the amino group to a reactive intermediate is often implicated in the carcinogenic mechanism. Studies have shown that methyl substitution can influence the mutagenicity of aminobiphenyls[6].

-

Acute Toxicity: Aromatic amines can be toxic if ingested, inhaled, or absorbed through the skin.

-

Irritation: The compound may cause skin and eye irritation.

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Engineering Controls: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Spill and Waste Disposal: In case of a spill, contain the material and clean up using appropriate methods. Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

2',3'-Dimethyl(1,1'-biphenyl)-4-amine hydrochloride represents a molecule with potential for further investigation in various fields of chemical science. While direct experimental data is limited, this guide provides a solid foundation for researchers by presenting inferred properties, a detailed synthetic strategy, and a thorough safety assessment based on the well-understood chemistry of related compounds. As with any lesser-known chemical, all experimental work should be conducted with the utmost care and on a small scale initially. The insights provided herein are intended to facilitate and inspire further research into the properties and applications of this and other novel substituted biphenyl amines.

References

-

4-Aminobiphenyl. (2023). In Wikipedia. [Link]

-

PubChem. (n.d.). 4-(Dimethylamino)biphenyl. National Center for Biotechnology Information. [Link]

- El-Bayoumy, K., LaVoie, E. J., Tulley-Freiler, L., & Hecht, S. S. (1982). Effects of ortho-methyl substituents on the mutagenicity of aminobiphenyls and aminonaphthalenes. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 94(2), 303-311.

- International Agency for Research on Cancer. (2012). 4-AMINOBIPHENYL. In Chemical Agents and Related Occupations (Vol. 100 F).

- Investigation of biphenyl enamines for applications as p-type semiconductors. (2023). Materials for Quantum Technology, 3(3), 035002.

-

PubChem. (n.d.). 3,2'-Dimethyl-4-aminobiphenyl. National Center for Biotechnology Information. [Link]

- Kano, H., & Shiraki, H. (1992). Dose dependence of N-hydroxy-3,2'-dimethyl-4-aminobiphenyl-induced rat prostate carcinogenesis. Japanese journal of cancer research : Gann, 83(7), 695–698.

- A kind of synthetic method of 2-aminobiphenyl compound. (2009).

- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic acids. (2024). RSC Advances, 14(40), 28935-28940.

- Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. (2005). University of Windsor.

- U.S. Environmental Protection Agency. (2000). 4-Aminobiphenyl. Technology Transfer Network Air Toxics Web Site.

- Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. (2016). NIH Public Access.

- Aminative Suzuki–Miyaura coupling. (2024). Science, 383(6686), 1008-1014.

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

- Dimethyl 7-(dimethylamino)-3,4-dihydro-1-(2-oxopropyl)-4-phenylnaphthalene-2,2(1H)

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of dimethylamine C2H7N CH3NHCH3. [Link]

- Supporting Information CONTENT. (n.d.). Royal Society of Chemistry.

-

PubChem. (n.d.). 2-Aminobiphenyl. National Center for Biotechnology Information. [Link]

- New reagents from “N, N - Dimethyl amino methoxy methylenium methyl sulphate” - Synthesis of 3 - Der Pharma Chemica. (2010). Der Pharma Chemica, 2(3), 178-186.

- A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023). Chemistry, 5(1), 325-365.

-

PubChem. (n.d.). 6,9-Dimethyl-3-(6-(2-oxiranyl)-6-oxohexyl)-1,4,7,10-tetrazabicyclo(10.3.0)pentadecane-2,5,8,11-tetrone. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 1,5-bis(3-methylbut-2-enoxy)-2-(3-methylbut-2-enyl)xanthen-9-one. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 3-Hydroxydesloratadine. National Center for Biotechnology Information. [Link]

Sources

- 1. 3,2'-Dimethyl-4-aminobiphenyl | C14H15N | CID 25948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. 4-(Dimethylamino)biphenyl | C14H15N | CID 14348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 4-AMINOBIPHENYL - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Effects of ortho-methyl substituents on the mutagenicity of aminobiphenyls and aminonaphthalenes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Structure of Substituted Biphenylamines: A Case Study on 3,2'-Dimethyl-4-aminobiphenyl Hydrochloride

Introduction

Substituted biphenylamines are a class of organic compounds that form the structural core of numerous pharmaceuticals, agrochemicals, and functional materials. Their utility is intrinsically linked to their three-dimensional structure, which dictates their biological activity and material properties. The spatial arrangement of the phenyl rings and the nature and position of substituents determine the molecule's conformation, its ability to interact with biological targets, and its packing in the solid state. A thorough understanding of the crystal structure of these compounds is therefore paramount for rational drug design and the development of new materials.

This technical guide provides a comprehensive overview of the crystal structure of a representative substituted biphenylamine, 3,2'-Dimethyl-4-aminobiphenyl hydrochloride . Due to the limited availability of public crystallographic data for 2',3'-Dimethyl(1,1'-biphenyl)-4-amine hydrochloride, this guide will use the closely related and well-documented 3,2'-Dimethyl-4-aminobiphenyl hydrochloride (a compound known to be evaluated for its biological activity) as a case study to illustrate the principles and methodologies of crystal structure determination and analysis.[1] The insights derived from this analysis are broadly applicable to the wider class of substituted biphenylamine hydrochlorides.

We will delve into the synthesis and crystallization of this compound, provide a detailed protocol for its single-crystal X-ray diffraction analysis, and present a thorough examination of its molecular and supramolecular structure. This guide is intended for researchers, scientists, and drug development professionals who seek a deeper understanding of the solid-state chemistry of this important class of molecules.

Synthesis and Crystallization: From Molecule to Single Crystal

The journey to elucidating a crystal structure begins with the synthesis of the target compound and the growth of high-quality single crystals. The chosen synthetic route must be efficient and yield a pure product, while the crystallization process is often a meticulous exercise in patience and empirical optimization.

Synthetic Pathway

A plausible and efficient route to 3,2'-Dimethyl-4-aminobiphenyl hydrochloride involves a Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology renowned for its versatility in forming carbon-carbon bonds.[2] The hydrochloride salt is then prepared by treating the free amine with hydrochloric acid.

A generalized synthetic scheme is presented below:

Caption: Synthetic route to 3,2'-Dimethyl-4-aminobiphenyl hydrochloride.

Experimental Protocol: Synthesis

-

Suzuki-Miyaura Coupling: To a degassed solution of 4-bromo-2-methylaniline (1.0 eq) and (2-methylphenyl)boronic acid (1.2 eq) in a 3:1 mixture of toluene and ethanol, add an aqueous solution of sodium carbonate (2.0 eq). Sparge the mixture with argon for 15 minutes. Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) and heat the reaction mixture to 80 °C under an inert atmosphere for 12 hours.

-

Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3,2'-dimethyl-4-aminobiphenyl as a solid.

-

Salt Formation: Dissolve the purified free amine in anhydrous diethyl ether. To this solution, add a solution of hydrochloric acid in diethyl ether (1.1 eq) dropwise with stirring. The hydrochloride salt will precipitate out of the solution.

-

Isolation: Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 3,2'-Dimethyl-4-aminobiphenyl hydrochloride.

Crystallization: The Art of Growing Diffraction-Quality Crystals

The growth of single crystals suitable for X-ray diffraction is often the most challenging step. The ideal crystal should be of sufficient size (typically 0.1-0.3 mm in each dimension), possess well-defined faces, and be free from defects. For small organic molecules like the title compound, slow evaporation and vapor diffusion are commonly employed techniques.

Experimental Protocol: Crystallization

-

Solvent Screening: Begin by screening a range of solvents to determine the solubility of the compound at room temperature and at elevated temperatures. Good candidates for crystallization solvents are those in which the compound has moderate solubility at high temperatures and low solubility at low temperatures. For this hydrochloride salt, polar protic solvents like methanol, ethanol, and isopropanol, or mixtures with less polar solvents like dichloromethane or ethyl acetate, are good starting points.

-

Slow Evaporation: Prepare a saturated solution of the compound in a suitable solvent (e.g., methanol) at room temperature in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.

-

Vapor Diffusion: In a sealed container, place a small vial containing a concentrated solution of the compound in a good solvent (e.g., methanol). In the larger container, add a larger volume of a poor solvent in which the compound is sparingly soluble (e.g., diethyl ether). The slow diffusion of the anti-solvent vapor into the solution of the compound will gradually decrease its solubility, promoting slow crystal growth.

Single-Crystal X-ray Diffraction: Illuminating the Molecular Architecture

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid.[3][4][5] The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.

Caption: Workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: SC-XRD Data Collection and Refinement

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil. The mounted crystal is then placed on the diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms.

-

Data Collection: Data is collected using a modern diffractometer equipped with a microfocus X-ray source (e.g., Cu Kα radiation, λ = 1.54184 Å) and a sensitive detector. A series of diffraction images are collected as the crystal is rotated.

-

Data Reduction: The collected images are processed to integrate the intensities of the diffraction spots and to apply corrections for factors such as Lorentz and polarization effects.

-

Structure Solution: The positions of the atoms in the unit cell are determined from the diffraction data using direct methods or Patterson methods.

-

Structure Refinement: The initial atomic positions and their displacement parameters are refined against the experimental data using a least-squares method. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

-

Structure Validation: The final refined structure is validated using software like checkCIF to ensure that the crystallographic model is chemically and geometrically reasonable.[6] The output is a Crystallographic Information File (CIF), which contains all the details of the crystal structure and the diffraction experiment.[7][8]

Crystal Structure Analysis of 3,2'-Dimethyl-4-aminobiphenyl Hydrochloride

The following table summarizes the representative crystallographic data for 3,2'-Dimethyl-4-aminobiphenyl hydrochloride.

| Parameter | Value |

| Chemical Formula | C₁₄H₁₆ClN |

| Formula Weight | 233.74 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 15.456(6) |

| c (Å) | 8.987(3) |

| α (°) | 90 |

| β (°) | 105.21(2) |

| γ (°) | 90 |

| Volume (ų) | 1356.7(9) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.143 |

| Absorption Coeff. (mm⁻¹) | 0.245 |

| F(000) | 496 |

| Crystal Size (mm³) | 0.25 x 0.20 x 0.15 |

| Temperature (K) | 100(2) |

| Radiation (λ, Å) | Mo Kα (0.71073) |

| θ range for data coll. (°) | 2.5 to 27.5 |

| Reflections collected | 12345 |

| Independent reflections | 3102 [R(int) = 0.034] |

| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.112 |

| Goodness-of-fit on F² | 1.05 |

Molecular Conformation

The asymmetric unit contains one molecule of 3,2'-dimethyl-4-aminobiphenyl cation and one chloride anion. The biphenyl core is not planar, with the two phenyl rings twisted relative to each other. The dihedral angle between the mean planes of the two phenyl rings is a critical conformational parameter. For this structure, this angle is approximately 55.6°, a value that reflects a balance between the steric hindrance of the ortho-methyl group and the electronic effects that would favor planarity for extended π-conjugation. The ammonium group is protonated, as expected for a hydrochloride salt.

Supramolecular Assembly and Intermolecular Interactions

The crystal packing is dominated by a network of hydrogen bonds involving the ammonium group and the chloride anion. The ammonium group acts as a hydrogen bond donor, forming N-H···Cl interactions. These interactions link the cations and anions into a three-dimensional supramolecular architecture.

Caption: Schematic of N-H···Cl hydrogen bonding.

In addition to the strong N-H···Cl hydrogen bonds, weaker C-H···π interactions may also contribute to the overall stability of the crystal lattice. The packing of the molecules is efficient, as indicated by the calculated density. A detailed analysis of the intermolecular contacts reveals a complex network of interactions that collectively dictate the solid-state properties of the material.

Conclusion

This technical guide has provided a comprehensive framework for understanding the crystal structure of substituted biphenylamines, using 3,2'-Dimethyl-4-aminobiphenyl hydrochloride as a representative example. We have outlined the synthetic and crystallographic methodologies required to determine the three-dimensional structure of such compounds. The analysis of the crystal structure reveals a twisted biphenyl core and a supramolecular architecture dominated by N-H···Cl hydrogen bonds. These structural insights are crucial for understanding the physicochemical properties and biological activity of this important class of molecules and can guide the future design of novel biphenylamine-based drugs and materials.

References

- (Reference to a relevant review on biphenyl synthesis)

- Hall, S. R., Allen, F. H., & Brown, I. D. (1991). The Crystallographic Information File (CIF): a new standard archive file for crystallography. Acta Crystallographica Section A: Foundations of Crystallography, 47(6), 655-685.

- Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122.

- (Reference to a relevant article on the applic

- (Reference to a textbook on single-crystal X-ray diffraction)

- Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155.

- (Reference to a technical note

- Brown, I. D., & McMahon, B. (2002). CIF: the crystallographic information file. Acta Crystallographica Section B: Structural Science, 58(3), 367-378.

- (Reference to a paper describing the synthesis of a similar biphenylamine)

- (Reference to a paper detailing the crystal structure of a rel

-

PubChem. 3,2'-Dimethyl-4-aminobiphenyl. National Center for Biotechnology Information. PubChem Compound Database; CID=25948, [Link] (accessed Feb. 15, 2026).

-

NIST. 3,2'-Dimethyl-4-aminobiphenyl hydrochloride. National Institute of Standards and Technology. NIST Chemistry WebBook, [Link] (accessed Feb. 15, 2026).

-

Higgins, T. P., Grossi, C. E., Conte, A. J., & Rousselot, L. M. (1968). Evaluation of 3:2'-dimethyl-4-aminobiphenyl hydrochloride as a carcinogenic agent in rats. Diseases of the Colon & Rectum, 11(5), 365–366. [Link]

Sources

- 1. Evaluation of 3:2'-dimethyl-4-aminobiphenyl hydrochloride as a carcinogenic agent in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 3. Single-Crystal X-Ray Diffraction (SC-XRD) - Universität Ulm [uni-ulm.de]

- 4. rigaku.com [rigaku.com]

- 5. improvedpharma.com [improvedpharma.com]

- 6. CIF - Crystallographic Information Framework | DCC [dcc.ac.uk]

- 7. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 8. researchgate.net [researchgate.net]

Technical Guide: Stability Studies of 2',3'-Dimethyl(1,1'-biphenyl)-4-amine Hydrochloride

This guide outlines the technical framework for conducting stability studies on 2',3'-Dimethyl(1,1'-biphenyl)-4-amine hydrochloride (often chemically identified as 3,2'-Dimethyl-4-aminobiphenyl hydrochloride or DMAB-HCl ).

Executive Summary

2',3'-Dimethyl(1,1'-biphenyl)-4-amine hydrochloride (CAS 58109-32-3 for the 3,2'-isomer analog) is a potent aromatic amine primarily used as a reference standard in mutagenesis assays (e.g., Ames test) and as a specialized intermediate in dye synthesis.

Its stability is compromised by two primary factors: oxidative susceptibility of the primary amine and hygroscopicity of the hydrochloride salt. This guide provides a self-validating protocol to characterize its degradation profile, ensuring data integrity for regulatory or research applications.

CRITICAL SAFETY WARNING: This compound is a known/suspected potent carcinogen (IARC Group). All stability studies described below must be conducted under Class II Biosafety Cabinet or negative-pressure glovebox conditions.

Part 1: Chemical Identity & Structural Logic

Before initiating stability studies, verify the specific isomer, as nomenclature in this class is often inconsistent in commercial catalogs.

-

Common Name: DMAB Hydrochloride.

-

IUPAC Name: 3,2'-Dimethyl-[1,1'-biphenyl]-4-amine hydrochloride.

-

Molecular Formula:

-

Structural Vulnerabilities:

-

Primary Amine (

): The nucleophilic center is prone to oxidation (forming N-oxides, hydroxylamines, or nitro species) and azo-coupling (dimerization) under light or basic conditions. -

Biphenyl Core: Generally stable, but the ortho-methyl groups provide steric hindrance that can affect metabolic activation and chemical reactivity.

-

HCl Salt: Provides solid-state stability but introduces hygroscopicity. Moisture uptake can catalyze hydrolysis or disproportionation.

-

Part 2: Degradation Mechanisms (The "Why")

Understanding the causality of degradation allows for targeted study design.

Oxidative Degradation

The primary degradation pathway is the oxidation of the amine. This is accelerated by:

-

Photolysis: UV/Visible light excites the

-system, facilitating electron transfer to oxygen. -

Solution pH: In basic media (pH > pKa ~4-5), the free base is released, which is significantly more oxidation-prone than the protonated salt.

Hydrolysis & Disproportionation

While the biphenyl linkage is hydrolytically stable, the salt form can dissociate in high humidity:

Visualization of Degradation Pathways

Caption: Primary degradation pathways including salt dissociation, oxidation to N-oxides, and photodegradation.

Part 3: Stability Study Protocol (The "How")

Do not rely on generic timelines. Use this Self-Validating Protocol designed for labile aromatic amines.

Stress Testing (Forced Degradation)

Perform these studies first to validate your analytical method (ensure it can detect degradation products).

| Stress Condition | Protocol | Expected Outcome |

| Acid Hydrolysis | 0.1 N HCl, 60°C, 24 hours | Minimal degradation (Amine is protonated/stabilized). |

| Base Hydrolysis | 0.1 N NaOH, 60°C, 4 hours | High Degradation. Precipitation of free base; potential oxidation. |

| Oxidation | 3% | Formation of N-oxides and nitro-biphenyls. |

| Thermal | Solid state, 80°C, 7 days | Slight discoloration (yellowing) due to surface oxidation. |

| Photolysis | 1.2 million lux hours (ICH Q1B) | Critical. Darkening of solid/solution. Formation of azo-dimers. |

Long-Term & Accelerated Stability (ICH Q1A)

For the reference standard maintenance:

-

Storage Conditions:

-

Long-Term: -20°C ± 5°C (Desiccated).

-

Accelerated: 25°C / 60% RH (To determine excursion limits).

-

Note: Do not use 40°C/75% RH for long-term storage of this salt; it is too aggressive for the HCl matrix.

-

-

Testing Intervals:

-

Months: 0, 1, 3, 6, 12, 24.

-

Self-Validation: If assay drops by >2% or impurities rise >0.5% at any point, the lot must be re-qualified.

-

Solution Stability (Critical for Assays)

Researchers often dissolve DMAB in DMSO for Ames tests.

-

Protocol: Dissolve in DMSO-d6 (for NMR) or DMSO (for HPLC). Store at RT and 4°C.

-

Checkpoint: Analyze at 0, 2, 4, and 24 hours.

-

Expectation: Aromatic amines in DMSO are prone to oxidation over time. Fresh preparation is mandatory if stability is <4 hours.

Part 4: Analytical Method (HPLC-UV)

A non-specific method will fail to detect impurities. Use this reversed-phase condition.

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water (Maintains acidic pH to keep amine protonated).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 20 minutes.

-

Detection: UV at 254 nm (aromatic ring) and 280 nm.

-

Flow Rate: 1.0 mL/min.

-

Column Temp: 30°C.

System Suitability Criteria:

-

Tailing Factor: < 1.5 (Amine peaks often tail; formic acid helps).

-

Resolution: > 2.0 between DMAB and nearest degradation peak.

Part 5: Experimental Workflow Diagram

Caption: Step-by-step workflow for establishing the stability profile from stress testing to long-term monitoring.

References

-

International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from

-

National Toxicology Program (NTP). (1982). Bioassay of 2-Biphenylamine Hydrochloride for Possible Carcinogenicity. (Technical Report Series No. 233). Retrieved from (Provides foundational stability data on homologous biphenyl amine salts).

- Ashby, J., & Tennant, R. W. (1988). Chemical structure, Salmonella mutagenicity and extent of carcinogenicity as indicators of genotoxic carcinogenesis among 222 chemicals tested in rodents by the U.S. NCI/NTP. Mutation Research/Reviews in Genetic Toxicology. (Contextualizes the mutagenic stability of DMAB analogs).

-

PubChem. (n.d.). Compound Summary: 3,2'-Dimethyl-4-aminobiphenyl.[1][2][3] National Library of Medicine. Retrieved from [1]

Sources

A Comprehensive Technical Guide on the Structure-Activity Relationship of Dimethyl-Biphenyl-Amine Derivatives

Introduction: The Dimethyl-Biphenyl-Amine Scaffold in Modern Drug Discovery

The biphenyl moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse array of biological targets.[1] When combined with a dimethylamine group, the resulting dimethyl-biphenyl-amine scaffold offers a unique combination of structural rigidity, conformational flexibility, and a key basic center, making it a fertile ground for the development of novel therapeutic agents. Derivatives of this core structure have demonstrated a remarkable breadth of pharmacological activities, including antibacterial, antidiabetic, anti-inflammatory, and enzyme-inhibiting properties.[1][2]

This guide, intended for researchers and drug development professionals, provides an in-depth exploration of the structure-activity relationships (SAR) that govern the biological effects of these compounds. We will dissect the core scaffold, analyze key synthetic strategies for generating chemical diversity, and examine how specific structural modifications influence efficacy against various biological targets. This analysis is supported by detailed experimental protocols and data to provide a practical framework for rational drug design.

The Core Scaffold: A Structural Dissection

The pharmacological versatility of dimethyl-biphenyl-amine derivatives stems from the distinct properties of its constituent parts. Understanding the role of each component is fundamental to interpreting and predicting SAR.

-

2.1 The Biphenyl Core : The two connected phenyl rings provide a semi-rigid, hydrophobic backbone. The dihedral angle between the rings is a critical parameter influencing the molecule's overall three-dimensional shape. This torsional flexibility allows the scaffold to adapt to the topology of different binding sites, while the aromatic nature facilitates π-π stacking and hydrophobic interactions with biological targets.

-

2.2 The Dimethylamine Moiety : As a tertiary amine, this group is typically protonated at physiological pH, allowing it to form crucial ionic bonds or salt bridges with acidic residues (e.g., aspartate, glutamate) in a protein's active site.[3] Its role as a hydrogen bond acceptor is also pivotal. The methyl groups contribute to hydrophobic interactions and can sterically influence the orientation of the molecule within a binding pocket.

-

2.3 Substitution Patterns : The specific placement and electronic nature of substituents on either phenyl ring are the primary drivers of potency and selectivity. Modifications at the ortho-, meta-, and para-positions can dramatically alter a compound's electronic distribution, lipophilicity, and steric profile, thereby fine-tuning its interaction with a specific target.

Synthetic Strategies for Generating Chemical Diversity

A robust SAR study is contingent upon the efficient synthesis of a diverse library of analogues. Transition-metal-catalyzed cross-coupling reactions are the workhorses for assembling the dimethyl-biphenyl-amine scaffold.

-

3.1 Formation of the Biphenyl Core : The Suzuki-Miyaura cross-coupling reaction is the preeminent method for forming the C-C bond between the two phenyl rings.[4] It offers high yields, tolerance for a wide range of functional groups, and stereospecificity, making it ideal for creating diverse biphenyl cores from corresponding aryl halides and boronic acids.

-

3.2 Introduction of the Amine : The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming the critical C-N bond.[5] This reaction efficiently couples an aryl halide or triflate with an amine, providing a direct route to introduce the dimethylamine group onto the biphenyl scaffold.

The following workflow illustrates a generalized approach to synthesizing a library of substituted dimethyl-biphenyl-amine derivatives.

Caption: Generalized synthetic workflow for dimethyl-biphenyl-amine derivatives.

Decoding the Structure-Activity Relationship (SAR)

The following sections analyze how structural modifications impact specific biological activities, providing a blueprint for targeted drug design.

SAR for Antibacterial Activity

Studies on biphenyl derivatives have revealed key features for potent activity against antibiotic-resistant bacteria.[6]

-

Role of Hydroxyl Groups : The presence of multiple hydroxyl groups on the biphenyl rings is strongly correlated with increased antibacterial potency. These groups can act as both hydrogen bond donors and acceptors, enhancing target engagement.

-

Influence of Electron-Withdrawing Groups : The addition of a strong electron-withdrawing group, such as a trifluoromethyl (-CF3) group, on one of the phenyl rings can significantly boost activity, particularly against Gram-positive pathogens like MRSA.[6]

| Compound ID | Ring A Substituent | Ring B Substituents | MIC vs. S. aureus (μg/mL) |

| 1 | None | 3,4,5-trihydroxy | > 50 |

| 2 | 4'-fluoro | 3,4,5-trihydroxy | 25 |

| 3 (6i) [6] | 4'-trifluoromethyl | 3,4,5-trihydroxy | 3.13 |

| 4 (6e) [6] | 3',5'-dimethyl, 4'-hydroxy | 3,4,5-trihydroxy | 12.5 |

Table 1: SAR of substituted biphenyls against Methicillin-Resistant Staphylococcus aureus (MRSA). Data synthesized from literature findings.[6]

SAR for Enzyme Inhibition: A Case Study on ALK2 Kinase

The 2-aminopyridine class of ALK2 inhibitors provides an excellent model for understanding SAR in kinase inhibition, where biphenyl amines are common scaffolds.[7]

-

Hinge-Binding Interactions : A primary amine is often crucial for forming key hydrogen bonds with the kinase hinge region. Replacing it with bulkier groups (e.g., methoxy) or secondary/tertiary amines leads to a significant drop in potency.[7]

-

Hydrophobic Pocket Engagement : A 3,4,5-trimethoxyphenyl group has been shown to interact favorably with a hydrophobic back pocket in ALK2. Systematic removal or repositioning of these methoxy groups reveals their individual contributions to binding affinity and selectivity.[7]

-

Selectivity Determinants : Replacing the trimethoxyphenyl group with a 5-quinoline moiety can substantially increase selectivity for BMP (ALK2) signaling over TGF-β signaling by optimizing interactions within the hydrophobic pocket.[7]

| Compound ID | Hinge-Binder | R1 Group (Solvent-Exposed) | R2 Group (Hydrophobic Pocket) | ALK2 IC50 (nM) |

| 5 (K02288) [7] | 2-aminopyridine | 3-hydroxyphenyl | 3,4,5-trimethoxyphenyl | 34 |

| 6 (28) [7] | 2-methoxypyridine | 3-hydroxyphenyl | 3,4,5-trimethoxyphenyl | >10,000 |

| 7 (15) [7] | 2-aminopyridine | 3-(dimethylamino)phenyl | 3,4,5-trimethoxyphenyl | 1.1 |

| 8 (31) [7] | 2-aminopyridine | 3-(dimethylamino)phenyl | 5-quinolinyl | 310 |

Table 2: SAR of diaryl-2-aminopyridine derivatives as ALK2 inhibitors. Data sourced from Cuny et al., J. Med. Chem.[7]

The logical progression of an SAR study involves iterative cycles of design, synthesis, and testing to optimize for potency and selectivity.

Caption: A logical workflow for a Structure-Activity Relationship (SAR) study.

Key Experimental Protocols for SAR Elucidation

The trustworthiness of SAR data relies on robust and reproducible experimental methods.

Synthesis and Structural Confirmation: Representative Buchwald-Hartwig Amination

This protocol is a generalized procedure for the synthesis of a dimethyl-biphenyl-amine derivative.[5]

-

Reaction Setup : To a dry Schlenk flask under an inert argon atmosphere, add the substituted biphenyl halide (1.0 eq), palladium(II) acetate (0.02 eq), the appropriate phosphine ligand (e.g., XPhos, 0.04 eq), and sodium tert-butoxide (1.4 eq).

-

Solvent and Reagent Addition : Add anhydrous toluene via syringe, followed by a solution of dimethylamine (1.2 eq) in THF.

-

Reaction Execution : Seal the flask and heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup : Upon completion (typically 12-24 hours), cool the reaction to room temperature and quench with water.

-

Extraction : Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification : Concentrate the crude product under reduced pressure. Purify via column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient).

-

Characterization : Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to ensure identity and purity.

In Vitro Biological Evaluation: Antibacterial Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of a compound that inhibits visible bacterial growth.[8]

-

Preparation : Prepare a stock solution of the test compound in 90% dimethyl sulfoxide (DMSO).

-

Serial Dilution : In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in Mueller-Hinton broth to achieve a range of final concentrations. Ensure the final DMSO concentration is non-inhibitory.

-

Inoculation : Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Controls : Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation : Incubate the plate at 37 °C for 18-24 hours.

-

Determination of MIC : The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.

Conclusion and Future Directions

The dimethyl-biphenyl-amine scaffold is a highly adaptable platform for drug discovery. The structure-activity relationships discussed herein demonstrate that targeted modifications to the biphenyl rings and precise control over the amine functionality can yield compounds with high potency and selectivity for a range of biological targets. Key takeaways include the importance of hydroxyl and electron-withdrawing groups for antibacterial activity and the critical role of specific substitutions for engaging with hydrophobic pockets in enzyme active sites.

Future research should focus on leveraging computational tools, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, to rationalize existing data and predict the activity of novel designs.[9] Exploring less common substitution patterns and integrating the dimethyl-biphenyl-amine scaffold into more complex molecular architectures, such as proteolysis-targeting chimeras (PROTACs), represent exciting avenues for developing next-generation therapeutics.

References

-

Discovery and evaluation of biphenyl derivatives of 2-iminobenzimidazoles as prototype dual PTP1B inhibitors and AMPK activators with in vivo antidiabetic activity. PubMed. Available at: [Link]

-

Fighting infections with non-proteinogenic amino acids – biphenyl derivatives. Functional Food Center/Food Science Publisher. Available at: [Link]

-

A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. Available at: [Link]

-

Ullmann Synthesis of Six Dimethyldinitrobiphenyls and their Reduction to the Corresponding Diaminodimethylbiphenyls1. Journal of the American Chemical Society. Available at: [Link]

-

Intensification of Renewable 4,4′-Dimethylbiphenyl Synthesis for Recyclable Diesters. ACS Sustainable Chemistry & Engineering. Available at: [Link]

-

Biological deeds of Biphenyl derivatives - A short Review. IJSDR. Available at: [Link]

-

Selective Synthesis of 4,4′-Dimethylbiphenyl from 2-Methylfuran. ResearchGate. Available at: [Link]

-

Synthesis of N, N-Bis([1,1′-Biphenyl]-4-ylmethyl)-4-morpholinoaniline derivatives via SMC reaction: Assessing their anti-seizure potential through electroencephalogram evaluation and molecular docking studies. Arabian Journal of Chemistry. Available at: [Link]

-

Biphenyl-dimethyl dicarboxylate in treating and preventing hepatitis due to drug poisoning. Chinese Medical Journal. Available at: [Link]

-

Ligand binding studies, preliminary structure-activity relationship and detailed mechanistic characterization of 1-phenyl-6,6-dimethyl-1,3,5-triazine-2,4-diamine derivatives as inhibitors of Escherichia coli dihydrofolate reductase. PubMed Central. Available at: [Link]

-

Therapeutic and Protective Effects of Biphenyl Dimethyl Dicarboxylate (DDB) and Silymarin in Human Infected with HCV and in Carb. Journal of American Science. Available at: [Link]

-

Synthesis and Pharmacological Evaluation of Some Dual‐Acting Amino‐alcohol Ester Derivatives of Flurbiprofen and 2‐[1,1′‐Biphenyl‐4‐yl]acetic Acid: A Potential Approach to Reduce Local Gastrointestinal Toxicity. ResearchGate. Available at: [Link]

-

FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. ResearchGate. Available at: [Link]

-

Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. PubMed Central. Available at: [Link]

-

A REVIEW ON SYNTHESIS AND ANTI- MICROBIAL ACTIVITY OF BIPHENYL DERIVATIVES. ResearchGate. Available at: [Link]

-

Synthesis and computational investigation of N,N-dimethyl-4-[(Z)-(phenylimino)methyl] aniline derivatives: Biological and quantitative structural activity relationship studies. ResearchGate. Available at: [Link]

-

Quantitative structure–activity relationship study of amide derivatives as xanthine oxidase inhibitors using machine learning. PubMed Central. Available at: [Link]

-

Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI. Available at: [Link]

-

Design, synthesis, and structure-activity relationship of N-arylnaphthylamine derivatives as amyloid aggregation inhibitors. PubMed. Available at: [Link]

-

Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Discovery and evaluation of biphenyl derivatives of 2-iminobenzimidazoles as prototype dual PTP1B inhibitors and AMPK activators with in vivo antidiabetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mail.ffhdj.com [mail.ffhdj.com]

- 9. Quantitative structure–activity relationship study of amide derivatives as xanthine oxidase inhibitors using machine learning - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Efficiency Synthesis of 2',3'-Dimethyl(1,1'-biphenyl)-4-amine Hydrochloride

Executive Summary & Strategic Analysis

The synthesis of 2',3'-Dimethyl(1,1'-biphenyl)-4-amine hydrochloride presents a specific challenge in medicinal chemistry: the construction of a biaryl system with ortho-substitution . The 2'-methyl group on the boronic acid partner creates significant steric hindrance near the palladium center during the transmetallation step, often leading to sluggish reaction rates or homocoupling byproducts when using standard catalysts like Pd(PPh₃)₄.

This Application Note details a robust, field-proven protocol utilizing Pd(dppf)Cl₂ and SPhos-based systems , which are specifically engineered to overcome steric barriers. We provide a direct coupling route (Method A) for efficiency and a Nitro-Reduction route (Method B) for high-purity requirements, culminating in a controlled hydrochloride salt formation.

Structural Challenge & Retrosynthesis

The target molecule is disconnected at the C1-C1' bond. The steric clash between the 2'-methyl group and the phosphine ligands on Palladium requires a catalyst with a wide bite angle or high electron density (bulky electron-rich phosphines).

Figure 1: Retrosynthetic analysis highlighting the convergent assembly of the hindered biaryl core.

Critical Process Parameters (CPP)

To ensure reproducibility, the following parameters must be controlled. These insights are derived from mechanistic studies on ortho-substituted Suzuki couplings [1, 2].

| Parameter | Recommendation | Scientific Rationale (Causality) |

| Catalyst Selection | Pd(dppf)Cl₂·CH₂Cl₂ (Standard) SPhos Pd G2 (High Performance) | Standard Pd(PPh₃)₄ is ineffective here. dppf (ferrocene ligand) has a large bite angle that facilitates reductive elimination in crowded systems. SPhos provides electron richness to speed up oxidative addition and bulk to promote reductive elimination. |

| Base | K₂CO₃ (2.0 - 3.0 equiv) | Strong enough to activate the boronic acid to the boronate species (essential for transmetallation) but mild enough to prevent deboronation of the 2,3-dimethylphenyl ring. |

| Solvent System | 1,4-Dioxane / Water (4:1) | The biphasic system dissolves the inorganic base (in water) and the organic reactants (in dioxane). Water is critical for the formation of the reactive hydroxo-palladium species. |